molecular formula C21H21N5O2S2 B2634862 N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021136-73-1

N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No.: B2634862
CAS No.: 1021136-73-1
M. Wt: 439.55
InChI Key: UIHLQOGQKNHQGP-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at the 3-position with a thiophene-2-carboxamide group and at the 6-position with a thioether-linked 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl moiety. The 4-phenylpiperazine group may enhance CNS penetration or receptor affinity, while the thioether linkage contributes to metabolic stability compared to ether analogs .

Properties

IUPAC Name

N-[6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S2/c27-20(26-12-10-25(11-13-26)16-5-2-1-3-6-16)15-30-19-9-8-18(23-24-19)22-21(28)17-7-4-14-29-17/h1-9,14H,10-13,15H2,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHLQOGQKNHQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a multi-ring structure with several functional groups, including a pyridazinone moiety and a thiophene carboxamide. Its molecular formula is C20H22N4O2S2C_{20}H_{22}N_{4}O_{2}S_{2}, indicating a relatively high molecular weight and complexity.

Target Proteins and Pathways

Research indicates that similar compounds may interact with critical proteins such as ATF4 and NF-kB, which are involved in cellular stress responses and inflammation. The proposed mechanisms include:

  • Inhibition of ER Stress : Compounds in this class may reduce endoplasmic reticulum (ER) stress, which is implicated in various diseases, including neurodegenerative disorders.
  • Anti-inflammatory Effects : By modulating the NF-kB pathway, these compounds could exert anti-inflammatory effects, potentially benefiting conditions characterized by excessive inflammation.

Antitumor Activity

Several studies have reported the antitumor potential of related compounds. For instance:

  • Cell Line Studies : Research has shown that derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For example, compounds displayed IC50 values ranging from 0.01 µM to 49.85 µM, indicating potent inhibitory effects on cell proliferation .

Neuroprotective Properties

The compound's neuroprotective effects have been suggested through its ability to influence cell signaling pathways that regulate apoptosis and neuronal survival.

Case Studies

  • Xia et al. Study : This study synthesized derivatives of pyrazole and assessed their antitumor activity. One compound exhibited an IC50 value of 49.85 µM against human tumor cells, indicating a promising therapeutic index .
  • Fan et al. Research : The synthesis of specific pyrazole derivatives showed significant cytotoxicity against A549 cell lines with autophagy induction without apoptosis, suggesting a unique mechanism of action .

Data Tables

Compound NameIC50 Value (µM)Cancer Cell LineMechanism
Compound 10.01MCF-7Antiproliferative
Compound 20.39NCI-H460Autophagy Induction
Compound 349.85A549Apoptosis Induction

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophene/Furan Carboxamide Derivatives ()

Compounds from share carboxamide and hydrazide functionalities but differ in core heterocycles (thiophene vs. furan) and substituents. For example:

  • 2-(2-Hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide (98a) : Features a thiophene-3-carboxamide with an isopropyl group, synthesized via hydrazide intermediates .
  • N-ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide (98b) : Substituted with an ethyl group, highlighting how alkyl chain length modulates solubility or metabolic stability .

Key Differences :

  • The target compound replaces the hydrazinyl-oxoethyl group with a 4-phenylpiperazine-linked oxoethyl thioether, likely enhancing steric bulk and receptor interaction.
  • Pyridazine (target) vs. thiophene/furan cores in compounds may alter electronic properties and binding kinetics.
Table 1: Structural Comparison with Thiophene/Furan Analogs
Compound Core Structure Key Substituents Synthesis Method (Reference)
Target Compound Pyridazine 4-Phenylpiperazine, thiophene-2-carboxamide Likely multi-step (similar to )
98a Thiophene Isopropyl, hydrazinyl-oxoethyl Hydrazide intermediate
97c (Furan analog) Furan Methyl, hydrazinyl-oxoethyl Acyl azide procedure

1,4-Dihydropyridine Derivatives ()

Compounds AZ331 and AZ257 from are 1,4-dihydropyridines (DHPs) with thioether-linked carboxamide groups. Notable features:

  • AZ331 : Contains a 4-methoxyphenyl group at the 2-oxoethyl thioether position, which may enhance electron-donating properties and membrane permeability .

Key Differences :

  • Core Heterocycle: DHPs (AZ331/AZ257) vs. pyridazine (target). DHPs are known for calcium channel modulation, whereas pyridazines may target kinases or GPCRs.
  • Substituent Effects : The target’s 4-phenylpiperazine group offers a distinct pharmacophore compared to AZ331’s methoxy or AZ257’s bromo substituents.
Table 2: Comparison with 1,4-Dihydropyridine Analogs
Compound Core Structure Key Substituents Potential Pharmacological Role Reference
AZ331 1,4-Dihydropyridine 4-Methoxyphenyl, thioether-carboxamide Calcium channel modulation?
AZ257 1,4-Dihydropyridine 4-Bromophenyl, thioether-carboxamide Enhanced receptor affinity?
Target Pyridazine 4-Phenylpiperazine, thioether-carboxamide Kinase/GPCR modulation? N/A

Limitations and Considerations

  • No direct pharmacological data for the target compound is available in the provided evidence.
  • ’s DHPs are structurally distinct but share functional groups (thioether, carboxamide), warranting empirical comparison.

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